molecular formula C17H14ClN B303253 11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine

11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine

Cat. No. B303253
M. Wt: 267.8 g/mol
InChI Key: GVINZBGXIHBHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine, also known as BTCP, is a chemical compound that belongs to the benzazepine class. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine is thought to be responsible for the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects
11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine has been found to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an analgesic effect. Additionally, it has been found to reduce opioid tolerance and dependence, making it a potential treatment for opioid addiction. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the dopamine system. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are several future directions for research on 11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine. One direction is to further investigate its analgesic and anti-addictive effects and its potential as a treatment for opioid addiction. Additionally, more research is needed to understand its mechanism of action and its effects on the dopamine system. Finally, studies on the safety and efficacy of the compound in humans are needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine is a chemical compound with potential applications in scientific research. Its unique properties make it a useful tool for studying the dopamine system, pain management, and drug addiction. While its mechanism of action is not fully understood, it has been shown to have several biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine involves the reaction between 2-chloroacrylonitrile and 2-aminobiphenyl in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including cyclization and hydrogenation, to produce the final product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and pain management. It has been found to have potential as an analgesic and has been shown to reduce opioid tolerance and dependence. Additionally, it has been used in studies on the dopamine transporter and has been found to have a high affinity for this receptor.

properties

Product Name

11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

11-(2-chloroprop-2-enyl)benzo[b][1]benzazepine

InChI

InChI=1S/C17H14ClN/c1-13(18)12-19-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)19/h2-11H,1,12H2

InChI Key

GVINZBGXIHBHST-UHFFFAOYSA-N

SMILES

C=C(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)Cl

Canonical SMILES

C=C(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.